Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate structure
949894-57-9 structure
Nom du produit:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
Numéro CAS:949894-57-9
Le MF:C18H23NO5
Mégawatts:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Propriétés chimiques et physiques

Nom et identifiant

    • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
    • FHECJNHLEHWVDU-HNNXBMFYSA-N
    • N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
    • L
    • (S)-O-Propargyl-N-Boc-tyrosine methyl ester
    • methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
    • ZMB89457
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
    • Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • SCHEMBL11296126
    • CS-15205
    • CS-B1498
    • 949894-57-9
    • C13161
    • AKOS037650710
    • MDL: MFCD31560450
    • Piscine à noyau: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
    • La clé Inchi: FHECJNHLEHWVDU-HNNXBMFYSA-N
    • Sourire: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1

Propriétés calculées

  • Qualité précise: 333.15762283g/mol
  • Masse isotopique unique: 333.15762283g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 9
  • Complexité: 466
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 73.9
  • Le xlogp3: 2.2

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-100MG
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
100mg
¥369.00 2023-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-1G
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
1g
¥1214.00 2023-05-08
Aaron
AR00IMMY-250mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
250mg
$90.00 2025-02-10
Ambeed
A802129-250mg
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
949894-57-9 98%
250mg
$101.0 2024-04-16
A2B Chem LLC
AI68046-1g
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
1g
$231.00 2024-07-18
Aaron
AR00IMMY-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
100mg
$54.00 2025-02-10
A2B Chem LLC
AI68046-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
100mg
$77.00 2024-07-18
1PlusChem
1P00IMEM-250mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
250mg
$115.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-100.0mg
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
100.0mg
¥369.0000 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76470-100mg
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
949894-57-9 98%
100mg
¥388.0 2022-04-27

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Référence
Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Référence
Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micelles
Li, Xueshu; Zhao, Yan, Tetrahedron, 2013, 69(30), 6051-6059

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Référence
Synthesis of chiral imidazolinone-based ionic liquids
Zhang, Huan; Li, Haigang; Wu, Haihong, Youji Huaxue, 2011, 31(9), 1433-1439

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
Référence
Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcohols
Rana, Bharat S.; Jain, Suman L.; Singh, Bhawan; Bhaumik, Asim; Sain, Bir; et al, Dalton Transactions, 2010, 39(33), 7760-7767

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Référence
Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer Assay
de Bruin, Gerjan; Xin, Bo-Tao; Florea, Bogdan I.; Overkleeft, Herman S., Journal of the American Chemical Society, 2016, 138(31), 9874-9880

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Toluene ;  6 h, rt
Référence
A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological Membranes
Syga, Lukasz; de Vries, Reinder H.; van Oosterhout, Hugo; Bartelds, Rianne; Boersma, Arnold J.; et al, ChemBioChem, 2020, 21(9), 1320-1328

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  rt
Référence
Synthesis of triazole-linked manno- and glucopyranosyl amino acids
dos Anjos, Janaina V.; Sinou, Denis; de Melo, Sebastiao J.; Srivastava, Rajendra M., Synthesis, 2007, (17), 2647-2652

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Toluene ;  4 h, rt → 70 °C
Référence
Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Référence
Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARP
Zheng, Mengzhu; Huo, Junfeng; Gu, Xiaoxia; Wu, Canrong; Zhang, Qingzhe; et al, ChemRxiv, 2021, 1, 1-11

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, rt
Référence
Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategies
Li, Shan; Xu, Yanyi; Yu, Jiayi; Becker, Matthew L., Biomaterials, 2017, 141, 176-187

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
New β-strand templates constrained by Huisgen cycloaddition
Pehere, Ashok D.; Abell, Andrew D., Organic Letters, 2012, 14(5), 1330-1333

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ;  30 min, 0 °C
Référence
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction
Wells, Sarah M.; Widen, John C.; Harki, Daniel A.; Brummond, Kay M., Organic Letters, 2016, 18(18), 4566-4569

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ,  Toluene ;  rt; 0.5 h, rt; 12 h, reflux; reflux → rt
Référence
Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcohols
Jain, Suman; Reiser, Oliver, ChemSusChem, 2008, 1(6), 534-541

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  30 min, rt; 10 h, reflux
Référence
Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression
Heil, Christina S. ; Rittner, Alexander; Goebel, Bjarne; Beyer, Daniel; Grininger, Martin, Scientific Reports, 2018, 8(1), 1-15

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Référence
Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon Irradiation
Maurits, Elmer; van de Graaff, Michel J.; Maiorana, Santina; Wander, Dennis P. A. ; Dekker, Patrick M.; et al, Journal of the American Chemical Society, 2020, 142(16), 7250-7253

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  30 min, rt; overnight, reflux
Référence
Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3
Roatsch, Martin; Vogelmann, Anja; Herp, Daniel; Jung, Manfred; Olsen, Christian A., ChemRxiv, 2020, 1, 1-37

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Référence
Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARP
Zheng, Mengzhu; Huo, Junfeng; Gu, Xiaoxia; Wang, Yali; Wu, Canrong; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7839-7852

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  24 h, reflux
Référence
CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand Complexes
Chouhan, Gagan; James, Keith, Organic Letters, 2011, 13(10), 2754-2757

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Référence
Non-enzymatic Covalent Protein Labeling Using a Reactive Tag
Nonaka, Hiroshi; Tsukiji, Shinya; Ojida, Akio; Hamachi, Itaru, Journal of the American Chemical Society, 2007, 129(51), 15777-15779

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
A1095326
Pureté:99%
Quantité:1g
Prix ($):182.0